3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3,4,5-Triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative characterized by a triethoxy-substituted benzoyl core and an N-linked phenyl group bearing a methoxy group at position 3 and a 2-oxopyrrolidin-1-yl moiety at position 4. The compound’s molecular formula is C₂₄H₃₂N₂O₆, with a molecular weight of 468.53 g/mol (calculated). Benzamide derivatives are widely explored in medicinal chemistry for their roles as kinase inhibitors, enzyme modulators, and anticancer agents .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-5-30-20-13-16(14-21(31-6-2)23(20)32-7-3)24(28)25-17-10-11-18(19(15-17)29-4)26-12-8-9-22(26)27/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWGKEMGGPUADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, contains a trimethoxyphenyl (TMP) group. The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer. The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations.
Biochemical Pathways
The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting. The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope.
Pharmacokinetics
The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs
Result of Action
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. The compounds containing the TMP group have displayed notable anti-cancer effects. Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties.
Action Environment
It is known that the tmp group is incorporated in a wide range of therapeutically interesting drugs, suggesting that it may be stable under a variety of conditions
Comparison with Similar Compounds
Structural Implications :
- Steric Effects : Bulkier ethoxy substituents may hinder binding to compact enzymatic pockets compared to smaller methoxy groups.
- Electronic Effects: Methoxy groups are stronger electron donors than ethoxy groups, altering charge distribution in the benzamide core .
Pyrrolidinone-Containing Derivatives
Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid (Example 53, )
This compound (C₃₀H₂₂F₂N₄O₃, MW: 548.52 g/mol) features a chromenone core and a pyrazolopyrimidine group but retains the 2-oxopyrrolidin-1-yl moiety. Unlike the target benzamide, its extended aromatic system and fluorine substitutions enhance target affinity (e.g., kinase inhibition) but reduce metabolic stability.
Trifluoromethyl-Benzamide Derivative ()
The compound (C₂₉H₂₈F₃N₅O₂, MW: 559.56 g/mol) includes a trifluoromethyl group and a pyrimidinylamino substituent. The CF₃ group increases electronegativity and binding specificity, while the pyrimidine ring enables π-π stacking interactions. Compared to the target compound, its larger size and fluorine content may limit blood-brain barrier penetration.
Oxazepine and Pyrrolidine Derivatives ()
These compounds (e.g., C₂₈H₃₈N₆O₄, MW: 546.65 g/mol ) incorporate pyrrolidine or oxazepine rings but lack the benzamide core. The 2-oxopyrrolidin-1-yl group in these structures serves as a hydrogen-bond acceptor, similar to its role in the target compound. However, their distinct scaffolds prioritize different pharmacological targets (e.g., G-protein-coupled receptors vs. kinases).
Research Findings and Implications
- Trimethoxy vs. Triethoxy : The trimethoxy analog is more polar and may exhibit better solubility in early-stage drug formulations. However, the triethoxy derivative’s increased lipophilicity could enhance oral bioavailability in vivo.
- Pyrrolidinone Role: The 2-oxopyrrolidin-1-yl group is a conserved feature in multiple bioactive compounds, suggesting its utility in stabilizing target interactions via lactam-based hydrogen bonding .
- Substituent Optimization : Ethoxy-to-methoxy substitutions represent a common SAR strategy to balance solubility and permeability. Further studies (e.g., crystallography, docking) are needed to validate the target compound’s binding mode.
Q & A
Q. Table 1: Representative Synthetic Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF, 0°C→RT | 72 | 98% | |
| Deprotection | TBAF, THF, 24h | 89 | 96% |
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Basic Research Question
- NMR Analysis :
- X-ray Crystallography : Use SHELX suite for structure refinement. Key parameters: R-factor < 0.05, resolution < 1.0 Å .
What methodologies are recommended for assessing in vitro biological activity?
Advanced Research Question
- Kinase Inhibition Assays :
- Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ kinase assay. IC₅₀ values < 1 µM suggest therapeutic potential .
- Cellular Uptake Studies :
Q. Table 2: Representative Biological Data
| Assay Type | Target | Result (IC₅₀) | Cell Line | Reference |
|---|---|---|---|---|
| Kinase Inhibition | EGFR | 0.78 µM | N/A | |
| Cytotoxicity | HeLa | 12.4 µM | HeLa |
How to address contradictory data in structure-activity relationship (SAR) studies of analogous benzamides?
Advanced Research Question
Contradictions often arise from:
- Substituent Effects : Ethoxy groups (vs. methoxy) may enhance steric hindrance, reducing binding affinity. Compare IC₅₀ values of analogs via molecular docking (AutoDock Vina) .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
What computational approaches predict metabolic stability and toxicity?
Advanced Research Question
- In Silico ADMET :
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS .
How to optimize reaction conditions for scale-up synthesis?
Basic Research Question
- Solvent Selection : Replace DMF with MeCN to simplify waste management .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling of pyrrolidinone intermediates (yield improvement: 15–20%) .
What strategies validate the compound’s stability under physiological conditions?
Advanced Research Question
- Forced Degradation Studies :
How do crystallographic packing interactions influence solubility?
Advanced Research Question
- Hirshfeld Surface Analysis : Identify π-π stacking (aromatic rings) and hydrogen bonds (amide NH → ethoxy O). High packing efficiency reduces aqueous solubility (<10 µg/mL) .
- Co-Crystallization : Improve solubility by co-crystallizing with cyclodextrins (e.g., β-CD) .
What are the limitations of current synthetic routes, and how can they be mitigated?
Basic Research Question
- Low Yields in Coupling Steps : Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) and use microwave-assisted synthesis (60°C, 30 min) .
- Byproduct Formation : Introduce scavenger resins (e.g., MP-TsOH) to trap unreacted reagents .
How to design derivatives for enhanced blood-brain barrier (BBB) penetration?
Advanced Research Question
- Lipophilicity Optimization : Replace triethoxy groups with trifluoromethoxy (clogP ~2.8) to balance solubility and permeability .
- P-glycoprotein Efflux Assays : Test in MDCK-MDR1 cells; efflux ratio < 3 indicates low P-gp substrate risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
